
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine is a chiral compound that has been widely studied for its potential application in medicinal chemistry. This compound is also known as N-Benzyl-1,2-diphenylethylenediamine or BDPE. The compound has a molecular formula of C21H20N2 and a molecular weight of 300.4 g/mol. The compound has two chiral centers, and the (1S,2S) isomer is the most common.
Mécanisme D'action
The mechanism of action of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine is not fully understood. However, it is believed that the compound acts as a serotonin and dopamine reuptake inhibitor. This action results in increased levels of these neurotransmitters in the brain, which can lead to improved mood and reduced anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of serotonin and dopamine in the brain. This action can lead to improved mood and reduced anxiety. The compound has also been shown to have antitumor, antiviral, and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine in lab experiments is its potential as an antidepressant and anxiolytic agent. The compound has also been shown to have antitumor, antiviral, and antibacterial properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines.
Orientations Futures
There are several future directions for the study of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the study of the compound's potential as an antidepressant and anxiolytic agent. The compound's potential as an antitumor, antiviral, and antibacterial agent also warrants further investigation. Additionally, the compound's mechanism of action and its effects on neurotransmitter levels in the brain require further study.
Méthodes De Synthèse
The synthesis of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine can be achieved through several methods. One of the most common methods is the reductive amination of benzophenone with benzylamine. This reaction is catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the condensation of benzylamine with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride.
Applications De Recherche Scientifique
(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine has been extensively studied for its potential application in medicinal chemistry. The compound has been shown to have antitumor, antiviral, and antibacterial properties. The compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
(1S,2S)-N'-benzyl-1,2-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2/t20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKTPRQRNOZIK-SFTDATJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)

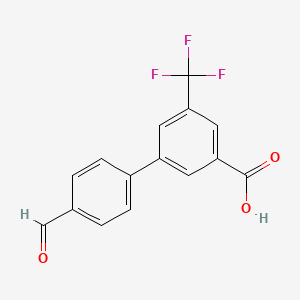
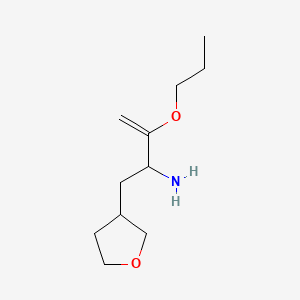

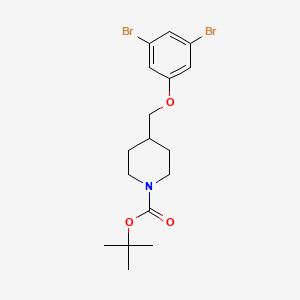
![4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione](/img/structure/B595924.png)
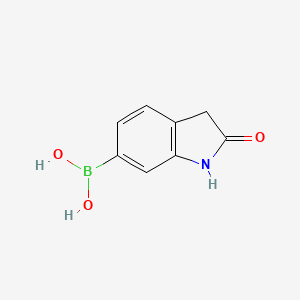
![2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B595933.png)
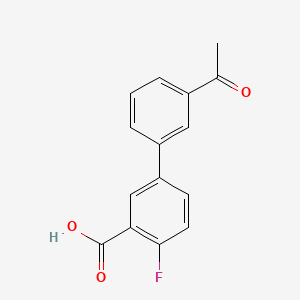

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)
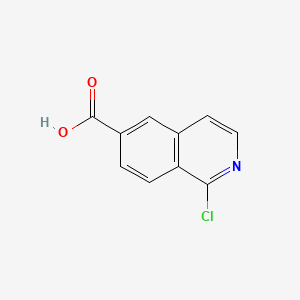
![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)
